(8-Methylquinolin-6-yl)boronic acid hydrochloride
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Overview
Description
(8-Methylquinolin-6-yl)boronic acid hydrochloride is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a quinoline ring, which is further substituted with a methyl group at the 8th position. The hydrochloride salt form enhances its solubility and stability, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Methylquinolin-6-yl)boronic acid hydrochloride typically involves the following steps:
Borylation Reaction:
Hydrolysis: The resulting boronic ester is then hydrolyzed to yield the boronic acid.
Formation of Hydrochloride Salt: The final step involves the conversion of the boronic acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (8-Methylquinolin-6-yl)boronic acid hydrochloride undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Boronic Acids: Resulting from oxidation reactions.
Reduced Boronic Acids: Resulting from reduction reactions.
Scientific Research Applications
(8-Methylquinolin-6-yl)boronic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the development of boron-containing drugs and as a probe in biological assays.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (8-Methylquinolin-6-yl)boronic acid hydrochloride primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating a range of chemical transformations. In biological systems, it can inhibit enzymes by forming reversible covalent bonds with active site residues.
Comparison with Similar Compounds
Phenylboronic Acid: Another widely used boronic acid with similar reactivity but different structural properties.
(8-Quinolinyl)boronic Acid: Similar to (8-Methylquinolin-6-yl)boronic acid but lacks the methyl group, affecting its reactivity and applications.
Uniqueness: (8-Methylquinolin-6-yl)boronic acid hydrochloride is unique due to the presence of the methyl group, which can influence its electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective.
Properties
IUPAC Name |
(8-methylquinolin-6-yl)boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2.ClH/c1-7-5-9(11(13)14)6-8-3-2-4-12-10(7)8;/h2-6,13-14H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERYMCOXJMSQSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C2C(=C1)C=CC=N2)C)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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